molecular formula C20H16ClF3N2O B2649094 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide CAS No. 329779-25-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2649094
CAS No.: 329779-25-1
M. Wt: 392.81
InChI Key: VYMFXXPQJNRFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide: is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a naphthylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 1-naphthylmethylamine.

    Acylation Reaction: The key step involves the acylation of 1-naphthylmethylamine with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the naphthylmethylamino group.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the naphthylmethylamino group.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N-[2-chloro-3-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-naphthylmethyl)amino]acetamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, combined with the naphthylmethylamino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(naphthalen-1-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O/c21-17-9-8-15(20(22,23)24)10-18(17)26-19(27)12-25-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,25H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMFXXPQJNRFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.